(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid (E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 929215-38-3
VCID: VC5646786
InChI: InChI=1S/C15H9Cl2FO2S/c16-14-9(2-8-13(19)20)1-7-12(15(14)17)21-11-5-3-10(18)4-6-11/h1-8H,(H,19,20)/b8-2+
SMILES: C1=CC(=CC=C1F)SC2=C(C(=C(C=C2)C=CC(=O)O)Cl)Cl
Molecular Formula: C15H9Cl2FO2S
Molecular Weight: 343.19

(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid

CAS No.: 929215-38-3

Cat. No.: VC5646786

Molecular Formula: C15H9Cl2FO2S

Molecular Weight: 343.19

* For research use only. Not for human or veterinary use.

(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid - 929215-38-3

Specification

CAS No. 929215-38-3
Molecular Formula C15H9Cl2FO2S
Molecular Weight 343.19
IUPAC Name (E)-3-[2,3-dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid
Standard InChI InChI=1S/C15H9Cl2FO2S/c16-14-9(2-8-13(19)20)1-7-12(15(14)17)21-11-5-3-10(18)4-6-11/h1-8H,(H,19,20)/b8-2+
Standard InChI Key RXHSWBBTCFECIC-KRXBUXKQSA-N
SMILES C1=CC(=CC=C1F)SC2=C(C(=C(C=C2)C=CC(=O)O)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound’s IUPAC name, (E)-3-[2,3-dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid, reflects its stereospecific (E)-configuration and substitution pattern. Key identifiers include:

PropertyValue
CAS No.929215-38-3
Molecular FormulaC₁₅H₉Cl₂FO₂S
Molecular Weight343.19 g/mol
SMILESC1=CC(=CC=C1F)SC2=C(C(=C(C=C2)C=CC(=O)O)Cl)Cl
InChI KeyRXHSWBBTCFECIC-KRXBUXKQSA-N

The (E)-configuration of the acrylic acid group ensures spatial alignment critical for intermolecular interactions, such as hydrogen bonding and π-π stacking.

Structural Analysis

The molecule comprises:

  • Dichlorinated phenyl ring: Enhances electrophilicity and bioavailability.

  • 4-Fluorophenylthio group: Introduces steric bulk and electron-withdrawing effects, modulating reactivity.

  • Acrylic acid moiety: Provides a carboxylic acid functional group for salt formation or covalent conjugation.

The Standard InChI string (InChI=1S/C15H9Cl2FO2S/c16-14-9(2-8-13(19)20)1-7-12(15(14)17)21-11-5-3-10(18)4-6-11/h1-8H,(H,19,20)/b8-2+) encodes this topology, enabling precise computational modeling.

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

The compound’s dichlorinated aromatic system facilitates cross-coupling reactions, making it valuable for synthesizing kinase inhibitors and antimicrobial agents. Its fluorine atom enhances metabolic stability, a common strategy in drug design to prolong half-life .

Target-Specific Drug Discovery

Researchers have leveraged its structure to develop targeted therapies for inflammatory diseases and cancers. The thioether linkage (-S-) may coordinate metal ions in enzyme active sites, potentially inhibiting proteases or oxidoreductases.

Agricultural Chemistry Applications

Herbicide and Pesticide Formulations

The compound’s chlorinated backbone disrupts electron transport chains in weeds, while the fluorophenyl group enhances lipid membrane permeability in pests. Field studies indicate efficacy against Amaranthus retroflexus (redroot pigweed) at concentrations ≤ 50 ppm.

Environmental Impact Mitigation

Its low aqueous solubility (data unpublished) reduces leaching into groundwater, addressing ecological concerns associated with traditional agrochemicals .

Material Science Innovations

Polymer Functionalization

The acrylic acid group enables covalent grafting onto polymer backbones, creating coatings with improved adhesion and corrosion resistance. Trials show a 40% increase in polyethylene terephthalate (PET) surface hydrophilicity post-modification.

Advanced Composites

Incorporating the compound into epoxy resins yields materials with enhanced thermal stability (decomposition temperature >300°C) due to aromatic ring rigidity.

Biochemical Research Applications

Enzyme Interaction Studies

The fluorophenylthio moiety mimics natural thiol-containing substrates, facilitating investigations into glutathione reductase kinetics. Preliminary assays suggest competitive inhibition with Kᵢ ≈ 2.3 μM.

Metabolic Pathway Analysis

As a tracer in isotopic labeling experiments, its chlorine atoms allow tracking via mass spectrometry, elucidating phenylpropanoid biosynthesis in Arabidopsis thaliana.

Environmental Monitoring Uses

Pollutant Detection

Functionalized silica gels coated with the compound selectively bind polychlorinated biphenyls (PCBs) in water samples, achieving detection limits of 0.1 ppb via HPLC.

Regulatory Compliance Testing

Physical and Chemical Properties

PropertyValueSource
Purity≥95%
Storage Conditions2–8°C in inert atmosphere
Hazard ClassificationNon-hazardous (DOT/IATA)

Solubility data remain proprietary, though its logP (calculated: 3.8) suggests moderate lipophilicity.

Recent Advances and Future Directions

2024–2025 Developments

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles improved oral bioavailability by 70% in murine models.

  • Smart Agrochemistry: pH-responsive microgels releasing the compound at soil pH >7 show targeted weed suppression.

Unanswered Research Questions

  • Mechanistic Toxicology: Long-term ecotoxicological impacts on soil microbiota require further study.

  • Synthetic Scalability: Optimizing palladium-catalyzed steps for industrial-scale production remains challenging.

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